(2-(3-Chlorophenyl)benzo[d]oxazol-5-yl)methanol is a synthetic organic compound characterized by its unique structural features, including a benzo[d]oxazole moiety and a chlorophenyl group. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. The molecular formula for this compound is , indicating the presence of carbon, hydrogen, chlorine, nitrogen, and oxygen atoms. The compound is classified under the category of benzoxazole derivatives, which are known for their diverse biological activities and potential therapeutic applications.
The synthesis of (2-(3-Chlorophenyl)benzo[d]oxazol-5-yl)methanol typically involves several methods, focusing on the formation of the benzoxazole ring and subsequent functionalization to introduce the hydroxymethyl group.
Methods:
Technical Details:
The molecular structure of (2-(3-Chlorophenyl)benzo[d]oxazol-5-yl)methanol can be described as follows:
Property | Data |
---|---|
Molecular Formula | |
Molecular Weight | 312.71 g/mol |
IUPAC Name | 5-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-1,3,4-oxadiazol-2-amine |
InChI | InChI=1S/C15H12ClN3O/c16-10-3-1-2-8(6-10)13-18-11-7-9(4-5-12(11)21-13)14-19-20-15(17)22-14/h1-7H,(H2,17,20) |
InChI Key | IYQSFVAFMJEBRT-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=CC(=C1)Cl)C2=NC3=C(O2)C=CC(=C3)C4=NN=C(O4)N |
This structure indicates a complex arrangement that contributes to its chemical reactivity and biological activity.
Types of Reactions:
The physical and chemical properties of (2-(3-Chlorophenyl)benzo[d]oxazol-5-yl)methanol are crucial for understanding its behavior in different environments:
Property | Data |
---|---|
Melting Point | Not specified |
Boiling Point | Not specified |
Solubility | Soluble in organic solvents |
Density | Not specified |
LogP | Not specified |
These properties influence its solubility, stability, and reactivity under various conditions .
Scientific Uses:
CAS No.: 3463-92-1
CAS No.: 85137-47-9
CAS No.:
CAS No.:
CAS No.: 141042-20-8
CAS No.: 916610-55-4